Ethyl L-phenylalanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXMNONHNZEQQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184816 | |
| Record name | Ethyl L-phenylalanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3081-24-1 | |
| Record name | L-Phenylalanine, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-phenylalanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-phenylalanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL L-PHENYLALANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26O5DCZ9XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Ethyl L Phenylalanate
Esterification Reactions of L-Phenylalanine
The most direct route to Ethyl L-phenylalanate is through the esterification of the amino acid L-Phenylalanine. This transformation can be achieved through several methods, including acid catalysis and enzymatic processes.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, a conventional method for producing amino acid esters, involves reacting L-Phenylalanine with ethanol in the presence of a strong acid catalyst. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). These reactions are equilibrium-driven, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol.
Another approach involves the use of solid acid catalysts, such as p-toluenesulfonic acid or benzenesulfonic acid. nih.gov The use of a solid catalyst like the acid form of ultrastable zeolite Y (H-USY) at elevated temperatures and pressures presents an alternative that does not necessitate N-protection of the amino acid. nih.gov
A different strategy involves the initial conversion of the amino acid to an acyl halide, for instance, by using thionyl chloride, followed by the addition of ethanol. nih.gov However, thionyl chloride is a hazardous reagent. nih.gov
Enzymatic Synthesis Strategies for this compound
Enzymatic synthesis offers a milder and more selective alternative to chemical methods for the production of this compound. Lipases and proteases are commonly employed for this purpose. These enzymes can catalyze the esterification reaction in non-aqueous or low-water media, shifting the equilibrium towards product formation. The use of enzymes often leads to higher yields and purity under milder reaction conditions, avoiding the need for protecting groups and reducing the formation of by-products.
For instance, serine proteinases of microbial origin can selectively convert the L-isomer of an N-acyl-phenylalanine ester to N-acyl-L-phenylalanine, which can then be separated. google.com Enzymes like phenylalanine ammonia lyases (PALs) are also utilized in the synthesis of L-phenylalanine and its derivatives. frontiersin.orgresearchgate.net Immobilized enzymes, such as aspartate aminotransferase, have been successfully used for the synthesis of L-phenylalanine. researchgate.net
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. A typical chemoenzymatic route might involve a chemical step to prepare a precursor, followed by an enzymatic step for the key transformation. For example, a racemic mixture of an N-acyl-phenylalanine ester can be synthesized chemically and then subjected to enzymatic resolution, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired L-isomer. This approach is particularly useful for producing enantiomerically pure this compound. The integration of chemical synthesis with biological transformations provides a framework for synthesizing structurally diverse and optically pure compounds. ucl.ac.uk
Synthesis of this compound Derivatives
The amino group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse applications.
Derivatization at the Amino Group
Acylation of the amino group of this compound is a common derivatization reaction. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. A prominent example is the synthesis of N-acetyl-L-phenylalanine ethyl ester. This compound is synthesized by reacting this compound with acetic anhydride.
Microwave-assisted esterification of N-acetyl-L-phenylalanine using modified Mukaiyama's reagents has been shown to be an effective method. nih.govresearchgate.net This approach is considered "greener" and more efficient than conventional reflux methods. nih.govresearchgate.net The reaction is enhanced by using 1-methylimidazole as a base and an excess of alcohol as the solvent. researchgate.net
Below is a table summarizing the synthesis of N-acetyl-L-phenylalanine methyl ester under different conditions, which is analogous to the ethyl ester synthesis.
| Entry | Reagent | Base | Solvent | Method | Time (min) | Yield (%) |
| 1 | [2-ClMePy]I | 1-methylimidazole | Methanol | Reflux | 180 | 38 |
| 2 | [2-ClMePy]I | 1-methylimidazole | Methanol | Microwave | 5 | 36 |
| 3 | [2-ClMePy]I | 1-methylimidazole | Dichloromethane | Microwave | 5 | 12 |
| 4 | [2-ClMePy]I | 1-methylimidazole | Methanol | Microwave | 5 | 77 |
| 5 | [2-ClMePy][EtSO₄] | 1-methylimidazole | Methanol | Microwave | 5 | 88 |
| 6 | [2-ClMePy][Tf₂N] | 1-methylimidazole | Methanol | Microwave | 5 | 85 |
| Table based on data from a study on microwave-assisted esterification. nih.govresearchgate.net |
The acylation of this compound is a critical step in peptide synthesis, where the acetyl group can serve as a protecting group for the amine functionality.
Peptide Coupling Reactions Utilizing this compound
The carboxyl group of this compound, in its ester form, allows it to act as the C-terminal residue in peptide synthesis, while its free amino group can react with the activated carboxyl group of another amino acid.
This compound is a common starting material for the synthesis of dipeptides and oligopeptides. In chemoenzymatic synthesis, proteases like proteinase K can catalyze the polymerization of L-phenylalanine ethyl ester (L-Phe-Et) to form oligo(L-phenylalanine) acs.org. This process, known as kinetically controlled synthesis, utilizes the enzyme's esterase activity to form an intermediate complex that then reacts with another amino acid ester molecule as a nucleophile acs.org. Similarly, enzymes such as chymotrypsin (B1334515) can use allylglycine ethyl ester as an acyl acceptor in the synthesis of Cbz-L-Phe-L-AgOEt, demonstrating the utility of phenylalanine esters in forming peptide bonds with unnatural amino acids nih.gov.
Standard chemical peptide coupling methods are also widely used. These involve the activation of the carboxylic acid of an N-protected amino acid, which then reacts with the free amine of an amino acid ester, such as this compound nih.govbachem.com. Coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base are commonly employed to facilitate the formation of the peptide bond nih.gov. This approach can be used to synthesize a variety of short peptides nih.govsemanticscholar.orgderpharmachemica.com.
Table 2: Conditions for Oligo(L-phenylalanine) Synthesis
| Enzyme | Monomer | Conditions | Yield | Avg. Degree of Polymerization | Reference |
| Proteinase K | L-phenylalanine ethyl ester | 0.6 M monomer, 0.9 M phosphate buffer, pH 8, 1 mg/mL enzyme | ~80% | Not specified | acs.org |
| Bromelain | L-phenylalanine ethyl ester | 125 mM monomer, 0.25 M phosphate buffer, 30% methanol, pH 8, 40°C, 3h | 51% | 8.2 | acs.org |
| Papain | L-phenylalanine methyl ester | 200 mM monomer, 1 M phosphate buffer, pH 7, 40°C, 24h | 60% | 6 | acs.org |
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of complex peptides on an insoluble resin support peptide.com. This compound derivatives can be incorporated into SPPS strategies. A key approach involves tethering the phenylalanine side chain to the polymer resin, which allows for the elongation of the peptide chain in both the N- and C-terminal directions mdpi.org.
In one such method, a phenylalanine derivative with a silyl linker attached to the phenyl ring is synthesized. This building block is then attached to a brominated polystyrene resin via a Suzuki coupling reaction. Subsequent hydrolysis under mild acidic conditions affords the polymer-bound phenylalanine ethyl ester, which is ready for further derivatization and peptide chain elongation mdpi.org. This side-chain anchoring strategy provides greater flexibility compared to traditional SPPS where the C-terminus is attached to the resin, enabling the synthesis of more diverse peptide libraries and peptidomimetics mdpi.orglsu.edu. The use of excess reagents to drive reactions to completion is a major advantage of SPPS, with byproducts and excess reagents being easily removed by filtration and washing of the resin peptide.comacs.org.
Synthesis of Complex Ligands Incorporating this compound Moieties
This compound is a valuable component in the synthesis of complex ligands for coordination chemistry. Its bifunctional nature, possessing both an amino and a carboxylate group, allows it to act as a chelating agent.
One notable application is in the synthesis of orthopalladated complexes. The reaction of L-ethylphenylalanate with Palladium(II) acetate, followed by treatment with sodium bromide, yields a dimeric, halogen-bridged orthopalladated complex nih.gov. The halogen bridge in this complex can be cleaved by nucleophilic attack from other neutral ligands like triphenylphosphine or pyridine, leading to the formation of six-membered orthopalladated monomeric complexes nih.gov.
Furthermore, L-phenylalanine, often in its deprotonated form, is used to create mixed-ligand complexes with various metal ions semanticscholar.orgresearchgate.netslideshare.net. For example, complexes can be prepared by reacting a metal salt like Ni(CH₃COO)₂·4H₂O with another primary ligand (e.g., an oxime derivative) and then adding L-phenylalanine semanticscholar.org. In these structures, phenylalanine typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen of the amino group and an oxygen of the carboxylate group researchgate.netslideshare.net. Schiff bases derived from L-phenylalanine also serve as primary ligands for synthesizing metal complexes, such as with Platinum(II), where the Schiff base and a secondary ligand like 8-hydroxyquinoline coordinate to the metal ion academie-sciences.fracademie-sciences.fr.
Serine Protease Inhibitor Design
This compound serves as a crucial building block in the design and synthesis of serine protease inhibitors, compounds that modulate the activity of a large family of enzymes involved in various physiological and pathological processes ekb.eg. The phenylalanine residue is particularly important for the specific recognition of the S1 site in certain serine proteases, such as chymotrypsin nih.gov.
One notable example is the development of N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, a potent inhibitor of chymotrypsin-like serine proteases nih.gov. In this molecule, the this compound moiety is integral to its function. Structure-activity relationship (SAR) studies have revealed that the ethyl ester group enforces the specific formation of an acyl-enzyme intermediate, a key step in the inhibitory mechanism nih.gov. The phenylalanine residue itself ensures specific binding to the S1 pocket of the enzyme nih.gov. This inhibitor demonstrated strong inhibitory activities against bovine α-chymotrypsin, human cathepsin G, and porcine elastase, acting as an acylating agent nih.gov. The calculated inactivation rate constant (k_inact) and enzyme-inhibitor dissociation constant (K_i) against α-chymotrypsin were 0.0028 s⁻¹ and 0.0045 μM, respectively, resulting in a high k_inact/K_i ratio of 630,000 M⁻¹s⁻¹, indicating a very powerful inactivator nih.gov.
The design of such inhibitors often involves incorporating the reactive functionality into the peptide backbone of a serine protease substrate to ensure recognition and binding at the active site une.edu. The goal is to create molecules that the protease will recognize as a substrate, positioning the inhibitory warhead at the active site for inactivation une.edu.
Table 1: Kinetic Parameters of a Phenylalanine Ethyl Ester-Based Serine Protease Inhibitor against α-Chymotrypsin nih.gov
| Parameter | Value | Unit |
| k_inact | 0.0028 | s⁻¹ |
| K_i | 0.0045 | μM |
| k_inact/K_i | 630,000 | M⁻¹s⁻¹ |
Factor Xa Inhibitor Synthesis
This compound is also a valuable precursor in the synthesis of Factor Xa inhibitors, a class of anticoagulant drugs that play a central role in the blood coagulation cascade nih.govnih.gov. Factor Xa is a serine protease, and its inhibition is a key therapeutic strategy for preventing and treating thromboembolic disorders nih.gov.
The synthesis of novel Factor Xa inhibitors often involves multi-step chemical reactions where this compound can be incorporated into the final molecular structure. While specific synthetic pathways directly starting from this compound are proprietary and detailed in patent literature, the general approach involves coupling the amino acid ester with other heterocyclic or aromatic moieties to build a molecule that fits into the active site of Factor Xa. The design of these inhibitors is guided by understanding the structure of the Factor Xa active site and utilizing computational docking and screening methods nih.gov.
For instance, the development of direct oral anticoagulants (DOACs) has focused on creating small molecules that can effectively and selectively inhibit Factor Xa nih.gov. The synthesis of these complex molecules often involves amide bond formation, where the amino group of this compound can be acylated, or its carboxyl group can be coupled with other amines. These synthetic strategies aim to produce compounds with high potency, oral bioavailability, and a favorable safety profile.
Green Chemistry Metrics in Synthesis Optimization
The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry to ensure sustainability and minimize environmental impact. Key metrics such as atom economy and reaction mass efficiency are employed to assess and optimize synthetic routes.
Atom Economy and Reaction Mass Efficiency Assessments
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product buecher.descranton.edu. The ideal atom economy is 100%, meaning all atoms of the reactants are found in the final product.
The esterification of L-phenylalanine with ethanol to produce this compound, typically catalyzed by an acid like sulfuric acid, is a common synthetic method smolecule.comgoogle.com. The balanced chemical equation for this reaction is:
C₉H₁₁NO₂ (L-phenylalanine) + C₂H₅OH (Ethanol) ⇌ C₁₁H₁₅NO₂ (this compound) + H₂O (Water)
In this reaction, water is the only byproduct. The atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Reaction Mass Efficiency (RME) provides a more comprehensive measure of the greenness of a reaction by taking into account the reaction yield, atom economy, and the stoichiometric factor (excess of reagents) nih.govunica.it.
RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100
For example, in a synthesis of this compound, if L-phenylalanine is the limiting reagent and ethanol is used in excess, the RME will be lower than the theoretical atom economy due to the mass of the unreacted ethanol. Optimizing reaction conditions to use stoichiometric amounts of reactants and achieve high yields is crucial for improving the RME.
Solvent Selection and Catalysis in Esterification
The choice of solvent and catalyst in the esterification of L-phenylalanine significantly impacts the environmental footprint of the synthesis. Traditional methods often use volatile and hazardous organic solvents and strong mineral acids as catalysts google.com.
Green chemistry principles encourage the use of more benign solvents and catalytic systems. Research has explored various alternative solvents, including ionic liquids and greener organic solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl isosorbide, to improve the sustainability of related reactions researchgate.net. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key strategy for greening the esterification process.
For the synthesis of this compound, optimizing the catalytic process is essential. While sulfuric acid is a common catalyst, its use necessitates a neutralization step, which generates waste google.com. The development of solid acid catalysts or enzymatic catalysts could offer more sustainable alternatives. For instance, the catalytic hydrogenation of L-phenylalanine esters to the corresponding amino alcohols has been studied using catalysts like Cu/ZnO/Al₂O₃, demonstrating the potential for catalytic routes in the transformation of these molecules researchgate.net.
Table 2: Green Chemistry Metrics
| Metric | Definition | Ideal Value |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 | 100% scranton.edu |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100 | 100% tamu.edu |
Advanced Spectroscopic and Structural Characterization in Research
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of Ethyl L-phenylalanate and to investigate its fragmentation and degradation pathways.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₅NO₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass (193.1103 g/mol ).
HRMS is also invaluable for identifying transformation or degradation products. For instance, in stability studies, the primary degradation pathway for this compound is the hydrolysis of the ester bond, which would yield L-phenylalanine and ethanol. HRMS could identify the L-phenylalanine product by detecting its corresponding exact mass. In studies of polyurethane degradation, mass spectrometry has been used to identify cleavage products related to L-phenylalanine residues, demonstrating the utility of this technique in tracking molecular transformations. study.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules like polymers and oligopeptides, minimizing fragmentation. In the context of research where this compound is used as a monomer or precursor for peptide synthesis, MALDI-TOF is an essential tool for characterizing the resulting oligopeptides.
This technique can determine the molecular weight distribution of a polymer sample, providing information on the chain length of the oligopeptides. By analyzing the mass spectrum, researchers can identify different oligomeric species and gain insights into the degree of polymerization and the nature of the end groups of the polymer chains.
Optical Activity Measurements for Enantiomeric Purity Determination
As a chiral molecule, this compound exists as two enantiomers, L and D. Optical activity measurements are crucial for determining the enantiomeric purity of a sample.
The enantiomeric purity of this compound is determined by measuring its optical rotation using a polarimeter. The specific rotation ([α]) is a characteristic physical property of a chiral compound. For L-Phenylalanine ethyl ester hydrochloride, a specific rotation value has been reported as [α]²⁰/D = -7.8° (c=2 in H₂O). sigmaaldrich.com The D-enantiomer would exhibit a specific rotation of equal magnitude but opposite sign (+7.8°).
The enantiomeric excess (ee) of a sample can be calculated using the following formula:
% ee = ([α]observed / [α]pure) x 100
Where:
[α]observed is the specific rotation of the sample mixture.
[α]pure is the specific rotation of the pure enantiomer.
A racemic mixture (50:50 mixture of L and D enantiomers) will have an observed rotation of 0°, corresponding to an enantiomeric excess of 0%. Conversely, an enantiomerically pure sample will exhibit the maximum specific rotation, corresponding to an enantiomeric excess of 100%. wikipedia.org Therefore, polarimetry is a straightforward and essential method for confirming the stereochemical integrity of this compound in research and production.
X-ray Crystallography for Ligand-Enzyme Complex Analysis
X-ray crystallography is a pivotal technique for providing high-resolution, three-dimensional structures of enzyme-ligand complexes at an atomic level. nih.gov This method has been fundamental to understanding the molecular architecture of enzyme active sites and the specific interactions that govern substrate binding and catalysis. nih.gov In the context of this compound, crystallographic studies of enzymes, particularly serine proteases like chymotrypsin (B1334515), with bound substrates or inhibitors that share the L-phenylalanine scaffold, offer critical insights into its mode of binding.
Research into enzyme-inhibitor complexes reveals the structural basis for the specific recognition of the L-phenylalanine moiety. For instance, in chymotrypsin-like serine proteases, the phenylalanine residue of a ligand is essential for the specific recognition of the S1 site in the enzyme. nih.gov The crystal structures of related complexes show that the phenyl group of the ligand fits into a well-defined hydrophobic pocket.
Studies on L-phenylalanine oxidase complexed with L-phenylalanine further illuminate the nature of this binding pocket. The analysis of this enzyme-ligand complex demonstrated that the benzene ring of L-phenylalanine is enclosed by several hydrophobic amino acid side chains. nih.gov This compact hydrophobic environment is a key factor in the high substrate specificity of the enzyme. nih.gov The interactions stabilizing the phenyl group within the active site are primarily non-covalent, including van der Waals forces and hydrophobic interactions.
The precise geometry of these non-covalent interactions, particularly those involving the aromatic ring, can be characterized by analyzing crystallographic data from various peptide structures containing phenylalanine. These studies provide a library of observed interaction parameters. Aromatic-aromatic interactions, which can occur between the ligand's phenyl group and aromatic residues in the enzyme (like Phenylalanine, Tyrosine, or Tryptophan), are characterized by specific distances and orientations, such as T-shaped or parallel-displaced arrangements. nih.gov
The following table summarizes typical interaction geometries for the phenylalanine aromatic ring derived from X-ray crystallography studies of various peptides. These values are representative of the types of interactions that stabilize this compound's phenyl group within an enzyme's active site.
| Interaction Parameter | Description | Typical Distance Range (Å) | Reference Example Type |
|---|---|---|---|
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 5.11 – 6.86 | Inter- and intra-helix Phe-Phe interactions in peptides nih.gov |
| Closest Ring Carbon Atom Approach | The shortest distance between any two carbon atoms of the interacting phenyl rings. | 3.27 – 4.59 | Phe-Phe interactions in helical peptides nih.gov |
| van der Waals Contacts | Non-covalent interactions between the ligand and non-polar residues in the binding pocket. | ~3.5 - 4.0 | Phenylalanine binding in enzyme distal sites nih.gov |
By analyzing these crystal structures, a detailed model of this compound binding can be constructed. The phenyl side chain is anchored within the hydrophobic S1 pocket, establishing favorable interactions that orient the ester linkage towards the catalytic residues of the enzyme, such as the serine in the catalytic triad of chymotrypsin. This precise positioning is a prerequisite for efficient enzymatic catalysis.
Advanced Analytical and Bioanalytical Techniques in Ethyl L Phenylalanate Research
Chromatographic Methods for Purification and Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Ethyl L-phenylalanate, both liquid and gas chromatography, often coupled with mass spectrometry, are indispensable tools.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the analysis of non-volatile compounds like this compound in various matrices. This method combines the separation capabilities of liquid chromatography with the mass-resolving power of HRMS, allowing for precise mass measurements.
In the context of Ethyl L--phenylalanate research, LC-HRMS is crucial for:
Purity Assessment: Determining the purity of synthesized this compound by separating it from starting materials, byproducts, and degradation products. The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar masses.
Quantification in Biological Samples: Measuring the concentration of this compound in biological fluids such as plasma or serum. This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of the compound. Isotope dilution LC-HRMS, where a stable isotope-labeled version of this compound is used as an internal standard, can provide highly accurate and precise quantification nih.gov.
Metabolite Identification: Identifying potential metabolites of this compound. The accurate mass measurements provided by HRMS facilitate the determination of the elemental composition of unknown metabolites, providing clues to their structure.
Modern LC-MS/MS methods allow for the rapid and sensitive analysis of amino acids and their derivatives without the need for derivatization restek.comresearchgate.net. A typical LC-HRMS method for analyzing amino acid derivatives would involve a reversed-phase column for separation and an Orbitrap or time-of-flight (TOF) mass analyzer for high-resolution detection thermofisher.cn.
Table 1: Illustrative LC-HRMS Parameters for Amino Acid Derivative Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| MS Detector | Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 50-600 |
| Resolution | > 50,000 |
Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. Due to its ester functional group, this compound is sufficiently volatile for GC-MS analysis, often after a derivatization step to enhance its thermal stability and chromatographic properties mdpi.comsigmaaldrich.comnih.gov.
The primary applications of GC-MS in this compound research include:
Identification and Quantification: The compound can be identified based on its characteristic retention time and mass spectrum. The mass spectrum of this compound shows a nominal mass of 193 u, with fragmentation patterns that can be used for structural confirmation spectrabase.com.
Analysis in Complex Matrices: GC-MS is widely used to analyze volatile metabolites in food, beverages, and biological samples. Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile compounds like this compound from a sample before analysis mdpi.com.
For amino acid analysis by GC-MS, derivatization is often employed to convert the polar analytes into more volatile and thermally stable products mdpi.comnih.gov. Common derivatization procedures include silylation or esterification followed by acylation sigmaaldrich.comnih.gov.
Table 2: GC-MS Parameters and Spectral Data for this compound
| Parameter/Data | Value/Description |
|---|---|
| Technique | GC/MS spectrabase.com |
| Molecular Formula | C₁₁H₁₅NO₂ spectrabase.com |
| Molecular Weight | 193.25 g/mol spectrabase.com |
| Ionization Type | Electron Ionization (EI) spectrabase.com |
| Nominal Mass | 193 u spectrabase.com |
| Retention Index | 1500 spectrabase.com |
| GC Column Example | HP-INNOWAX (30 m × 0.32 mm × 0.50 μm) scispace.com |
| Carrier Gas | Helium scispace.com |
Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Activity Quantification
While not a direct method for analyzing this compound itself, the Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful bioanalytical tool that can be adapted to quantify the activity of enzymes that metabolize this compound, such as esterases. Carboxylesterases are key enzymes in the metabolism of many xenobiotics nih.gov.
The principle of an ELISA for enzyme activity would involve measuring the product of an enzymatic reaction. In the case of this compound hydrolysis by an esterase, the assay could be designed to quantify the amount of L-phenylalanine or ethanol produced. However, a more common approach for measuring esterase activity is to use a chromogenic or fluorogenic substrate that mimics the structure of the compound of interest nih.govncsu.edu.
For instance, a competitive ELISA could be developed where an antibody specific to a product of the esterase reaction is used. The general steps would be:
An enzyme (e.g., a specific esterase) is incubated with this compound.
The reaction mixture is then added to a microplate coated with a conjugate of the reaction product (e.g., L-phenylalanine).
An antibody specific to the reaction product is added. This antibody will bind to the product in the reaction mixture and the product conjugated on the plate in a competitive manner.
A secondary, enzyme-labeled antibody is added that binds to the primary antibody.
A substrate for the enzyme on the secondary antibody is added, producing a measurable signal. The signal intensity will be inversely proportional to the amount of product generated in the initial enzymatic reaction, and thus to the enzyme's activity.
Alternatively, non-immunological, colorimetric assays are frequently used for determining esterase activity, employing substrates like p-nitrophenyl acetate, where the release of p-nitrophenol can be measured spectrophotometrically ncsu.edu.
Positron Emission Tomography (PET) Imaging for In Vivo Studies of Phenylalanine Analogs
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of metabolic and physiological processes frontiersin.org. By labeling molecules with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), their distribution in the body can be tracked over time.
While this compound itself is not typically used as a PET tracer, ¹⁸F-labeled analogs of phenylalanine are extensively studied, particularly in oncology for tumor imaging nih.govnih.govresearchgate.net. These tracers take advantage of the increased amino acid metabolism in cancer cells. The rationale is that tumor cells often overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), leading to higher accumulation of amino acid analogs compared to normal tissue nih.govbohrium.com.
Preclinical and clinical studies have evaluated several ¹⁸F-labeled phenylalanine analogs, such as 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), for their utility in diagnosing and monitoring brain tumors and other cancers nih.govbohrium.com. These studies provide valuable insights into how a radiolabeled derivative of phenylalanine might behave in vivo.
Research findings indicate that tracers like 3-L-[¹⁸F]FPhe can successfully visualize tumors with high quality, sometimes offering advantages over established tracers like [¹⁸F]FET nih.gov. The uptake of these tracers in tumors is quantified using the Standardized Uptake Value (SUV).
Table 3: Comparative Tumor Uptake of ¹⁸F-Labeled Phenylalanine Analogs in an Orthotopic U87 MG Rat Glioma Model
| PET Tracer | Mean SUVmax in Tumor | Tumor Cell Lines Studied | Key Finding |
|---|---|---|---|
| 3-L-[¹⁸F]FPhe | 107.6 ± 11.3 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Significantly higher early uptake in orthotopic U87 MG tumors compared to [¹⁸F]FET. nih.gov |
| 3-D-[¹⁸F]FPhe | 86.0 ± 4.3 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Does not exhibit protein incorporation. nih.gov |
| [¹⁸F]FET | 90.2 ± 7.7 nih.gov | MCF-7, PC-3, U87 MG nih.gov | Established tracer for comparison; showed higher uptake in subcutaneous MCF-7 tumors. nih.gov |
Data from a preclinical evaluation of phenylalanine analogues. nih.gov
Microscopy Techniques for Self-Assembly Studies
Amino acids and their derivatives, particularly those with aromatic side chains like phenylalanine, can undergo self-assembly to form a variety of ordered nanostructures, such as fibrils, nanotubes, and vesicles nih.govacs.orgnih.govrsc.orgmdpi.com. These structures are of great interest for applications in biomaterials and nanotechnology. Microscopy techniques are essential for visualizing and characterizing the morphology of these self-assembled structures.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons to visualize the ultrastructure of a sample. It is a critical tool for studying the self-assembly of molecules like L-phenylalanine and its derivatives.
In the context of this compound research, TEM would be used to:
Visualize Nanostructure Morphology: Directly observe the shape and size of self-assembled structures. Studies on L-phenylalanine have shown the formation of fibrillar structures under zwitterionic conditions, while flake-like morphologies are observed under cationic and anionic states nih.govrsc.org. The morphology of assemblies from diphenylalanine and triphenylalanine peptides has also been characterized, revealing nanotubes and plate-like structures, respectively nih.gov.
Investigate Assembly Mechanisms: By imaging samples at different time points or under varying conditions (e.g., pH, concentration, presence of metal ions), TEM can provide insights into the process of self-assembly acs.org.
Characterize Hierarchical Structures: Resolve the fine details of the assembled structures, such as the width of fibrils or the layered nature of flakes.
The preparation of samples for TEM is critical and typically involves depositing a dilute solution of the self-assembled material onto a TEM grid and allowing it to dry. Negative staining can be used to enhance contrast and visualize the structures more clearly nih.gov.
Table 4: Observed Morphologies of Self-Assembled Phenylalanine and its Derivatives by Microscopy
| Compound/Condition | Observed Morphology | Microscopy Technique |
|---|---|---|
| L-Phenylalanine (zwitterionic state, e.g., pH 5.8) | Fibrils nih.govrsc.org | SEM/TEM |
| L-Phenylalanine (cationic/anionic states, e.g., pH 1.5/12.2) | Flakes nih.govrsc.org | SEM |
| Diphenylalanine (FF) | Nanotubes nih.gov | ESEM/TEM |
| Triphenylalanine (FFF) | Plate-like nanostructures nih.gov | TEM/SEM |
| L-Phenylalanine with divalent/trivalent metal ions | Droplets, spheres, vesicles, flowers, toroids acs.org | Not specified |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of this compound research, SEM would be instrumental in characterizing the size, shape, and texture of self-assembled structures.
Principles and Applications in Amino Acid Derivative Analysis
SEM operates by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. For compounds like this compound, which may form larger aggregates or be incorporated into biomaterials, SEM can reveal the intricate details of these formations.
Research on L-phenylalanine provides a strong precedent for the potential applications of SEM in studying this compound. Studies have shown that L-phenylalanine can self-assemble into various morphologies, including long fibrous structures, needle-like fibers, and even tubular structures, depending on the experimental conditions such as concentration and pH. SEM imaging has been crucial in identifying these morphologies and understanding the mechanisms of their formation. For instance, at different concentrations, L-phenylalanine has been observed to form distinct structures, which have been clearly visualized using SEM. researchgate.net
Expected Morphological Findings for this compound
Based on the behavior of L-phenylalanine and other peptide derivatives, it is anticipated that this compound could also exhibit self-assembly properties, leading to the formation of various nanostructures. SEM analysis would be employed to characterize these potential structures. The esterification of the carboxyl group in L-phenylalanine to form this compound may influence its self-assembly behavior due to changes in charge and hydrophobicity, leading to unique morphological characteristics.
The table below summarizes the types of morphological data that could be obtained for this compound using SEM, based on analogous studies of L-phenylalanine.
| Parameter | Description | Expected Observations for this compound |
| Morphology | The overall shape and structure of the sample. | Potential for fibrous, crystalline, or amorphous structures. |
| Topography | The surface features of the sample. | Smooth or rough surfaces, presence of pores or other features. |
| Particle Size | The dimensions of individual particles or aggregates. | Nanometer to micrometer-sized structures. |
| Dispersion | The distribution of particles within a sample. | Uniform or aggregated particle distribution. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface at the nanoscale. It is particularly valuable for studying the surface properties and self-assembly of biomolecules like this compound.
High-Resolution Surface Characterization
AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map. This technique can be performed in various environments, including air and liquid, making it suitable for biological samples.
In the study of L-phenylalanine and dipeptides, AFM has been used to investigate the physical properties of self-assembled nanostructures, such as nanotubes. nottingham.ac.uknottingham.ac.uk These studies have revealed details about their stability under different conditions and have even allowed for their manipulation. nottingham.ac.uk For instance, AFM has been used to study the formation of ordered structures of peptide nucleic acids on gold surfaces, providing insights into their self-assembly behavior at a molecular level. nih.gov
Probing Nanomechanical Properties
Beyond imaging, AFM can also be used to measure the mechanical properties of materials, such as stiffness and adhesion, through force spectroscopy. This would be particularly relevant for understanding the properties of any self-assembled structures formed by Ethyl L--phenylalanate. Research on aromatic amino acid enantiomers has utilized AFM nanoindentation to measure the Young's modulus of self-assembled nanostructures, demonstrating significant differences in their mechanical robustness based on their molecular arrangement. acs.orgnih.gov
The following interactive data table outlines the potential AFM applications and the type of data that could be generated for this compound, drawing from research on related molecules.
| Measurement | Information Obtained | Relevance to this compound Research |
| Topography | High-resolution 3D surface imaging. | Visualization of self-assembled nanostructures and their dimensions. |
| Roughness | Quantitative analysis of surface texture. | Characterization of the surface quality of thin films or coatings. |
| Phase Imaging | Mapping of variations in material properties. | Differentiating between different components or phases in a sample. |
| Force Spectroscopy | Measurement of tip-sample interaction forces. | Determination of mechanical properties like elasticity and adhesion. |
Biological Activity and Mechanistic Investigations of Ethyl L Phenylalanate and Its Derivatives
Enzyme Modulation and Inhibition Studies
Ethyl L-phenylalanate and its derivatives have been the subject of various studies to understand their interactions with and modulation of different enzyme systems. These investigations are crucial for elucidating the biological activities of these compounds and their potential as therapeutic agents or biochemical probes.
Derivatives of this compound have been identified as potent inhibitors of chymotrypsin-like serine proteases. One such derivative, N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester, demonstrates strong inhibitory activity against bovine α-chymotrypsin, human cathepsin G, and porcine elastase by functioning as an acylating agent. The phenylalanine residue in this inhibitor is crucial for the specific recognition of the S1 site in the enzyme's active site.
The inhibitory mechanism of these this compound derivatives involves the formation of a stable acyl-enzyme complex. The ethyl ester group plays a key role in enforcing the specific formation of this complex. The stability of the acyl-enzyme intermediate is further enhanced by other structural features, such as the n-hexyl group at the β-position and the 4-cyanophenyl group in the case of the studied derivative. A key characteristic of potent inhibitors in this class is a very slow deacylation rate, which effectively inactivates the enzyme. This slow deacylation is a determining factor in their efficacy as inhibitors rather than as substrates for the enzyme.
Kinetic studies of N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester have provided quantitative measures of its inhibitory potency. For its interaction with α-chymotrypsin, the inactivation rate constant (k_inact) was determined to be 0.0028 s⁻¹, and the enzyme-inhibitor dissociation constant (K_i) was 0.0045 µM. These parameters result in a k_inact/K_i value of 630,000 M⁻¹s⁻¹, highlighting it as one of the most powerful inactivators of α-chymotrypsin reported.
Table 1: Kinetic Parameters for the Inhibition of α-Chymotrypsin
| Parameter | Value |
|---|---|
| k_inact | 0.0028 s⁻¹ |
| K_i | 0.0045 µM |
| k_inact/K_i | 630,000 M⁻¹s⁻¹ |
Dipeptides and their esters containing phenylalanine have been synthesized and evaluated as potential selective inhibitors of neuronal nitric oxide synthase (nNOS). These compounds, including dipeptide esters, generally act as competitive inhibitors for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). However, the specific arrangement and chirality of the amino acids within the dipeptide are critical for selectivity. For instance, dipeptide methyl esters containing a d-amino acid have shown a preference for inhibiting nNOS over the other isoforms. This suggests that the phenylalanine moiety, when incorporated into such structures, plays a significant role in the binding and inhibition of nitric oxide synthases.
L-phenylalanine is a known inhibitor of intestinal alkaline phosphatase. The inhibition is stereospecific and organ-specific, with L-phenylalanine preferentially inhibiting the intestinal isoenzyme over those from other tissues like liver, bone, and kidney. The mechanism of inhibition by L-phenylalanine is described as uncompetitive. This indicates that the inhibitor binds to the enzyme-substrate complex, forming a stable ternary complex that is less likely to break down into products. This effectively reduces the concentration of the active enzyme-substrate complex. The ethyl ester of L-phenylalanine would likely exhibit a similar inhibitory effect, with the ester group potentially influencing its absorption and cellular uptake before being hydrolyzed to L-phenylalanine to exert its inhibitory action on intestinal alkaline phosphatase.
The direct influence of this compound on the activities of alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) is not extensively documented in publicly available research. However, the metabolism of amino acids, including phenylalanine, is known to be interconnected with the pathways involving these enzymes, particularly in the context of fermentation and flavor development in beverages.
Higher alcohols, which can be substrates for AAT in the formation of esters, can be produced from amino acids through the Ehrlich pathway. In this pathway, amino acids are transaminated to α-keto acids, which are then decarboxylated to aldehydes and subsequently reduced to higher alcohols by alcohol dehydrogenase. Phenylalanine, for example, can be a precursor to 2-phenylethanol.
Alcohol acyltransferases catalyze the final step in the formation of many volatile esters by combining an alcohol with an acyl-CoA. The availability of both substrates is crucial for ester production. While there is no direct evidence of this compound modulating the activity of ADH or AAT, its hydrolysis product, L-phenylalanine, can serve as a precursor for the synthesis of higher alcohols that are subsequently used by AAT. Therefore, an increased concentration of L-phenylalanine could indirectly influence the production of certain esters by providing the necessary alcohol substrate.
Lipase-Catalyzed Reactions and Aminolysis Mechanisms
The enzymatic synthesis and modification of amino acid esters, including this compound, represent a significant area of research in green chemistry and biocatalysis. Lipases, a class of enzymes known for their stability in organic solvents and their high degree of selectivity without needing cofactors, are prominently used for these transformations. nih.gov They are particularly effective in catalyzing reactions such as esterification, transesterification, and aminolysis.
Lipase-catalyzed reactions involving L-phenylalanine and its esters have been successfully demonstrated for the synthesis of various derivatives. For instance, lipases from Rhizomucor miehei (RML) and porcine pancreas (PPL) have been used for the regioselective synthesis of L-phenylalanyl esters of D-glucose directly from unprotected L-phenylalanine and D-glucose in organic solvents. nih.govresearchgate.net Under optimal conditions, these enzymes show excellent potential for creating ester bonds, with RML achieving yields as high as 98%. nih.gov Such reactions typically result in a mixture of monoesters and diesters. nih.govresearchgate.net
Aminolysis, the reaction of an ester with an amine to form an amide, is another critical lipase-catalyzed process. While these reactions are often conducted in anhydrous organic solvents, certain lipases can facilitate aminolysis in aqueous conditions. mdpi.com The mechanism of aminolysis for esters like phenyl acetate has been studied computationally, revealing that the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net In the stepwise mechanism, the process involves a nucleophilic attack followed by an elimination stage. For phenyl acetate, the nucleophilic attack is the rate-determining step. researchgate.net General base catalysis, where a molecule like ammonia facilitates proton transfer, can also play a crucial role in lowering the activation energy of the reaction. researchgate.net
Table 1: Examples of Lipase-Catalyzed Reactions with Phenylalanine Derivatives
| Enzyme Source | Substrates | Reaction Type | Product(s) | Max Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhizomucor miehei (RML) | L-phenylalanine, D-glucose | Esterification | L-phenylalanyl-D-glucose esters | 98% | nih.gov |
| Porcine Pancreas (PPL) | L-phenylalanine, D-glucose | Esterification | L-phenylalanyl-D-glucose esters | 75.6% | nih.gov |
| Sphingomonas sp. HXN-200 (SpL) | Ethyl butyrate, L-phenylalaninamide | Aminolysis | Phenylalanine butyramide | N/A | mdpi.com |
Role in Metabolic Pathways and Biochemical Processes
This compound, as an ester of the essential amino acid L-phenylalanine, is primarily relevant to metabolic pathways following its hydrolysis to L-phenylalanine. This conversion makes the amino acid available for various crucial biochemical processes.
L-phenylalanine is the initial precursor in the biosynthesis of a class of neurotransmitters known as catecholamines, which includes dopamine (B1211576), norepinephrine (noradrenaline), and epinephrine (adrenaline). wikipedia.org The metabolic pathway begins with the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). qualialife.com Subsequently, L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of all catecholamines. qualialife.com L-DOPA is then decarboxylated to form dopamine. wikipedia.orgwikipedia.org Dopamine itself can then be further converted into norepinephrine by the enzyme dopamine β-hydroxylase. wikipedia.orgnih.gov Therefore, this compound acts as a precursor by supplying the foundational molecule, L-phenylalanine, for this entire essential pathway. nih.gov
As an essential amino acid, L-phenylalanine is a fundamental building block for proteins. wikipedia.org During the process of translation, amino acids are linked together by peptide bonds to form polypeptide chains, which then fold into functional proteins. wikipedia.orgnih.gov For this compound to be utilized in ribosomal protein synthesis, its ethyl ester group must first be cleaved to release free L-phenylalanine, which can then be attached to its specific transfer RNA (tRNA) and incorporated into a growing protein chain.
Beyond biological protein synthesis, phenylalanine derivatives are also used in synthetic peptide chemistry. Methods like native chemical ligation allow for the joining of unprotected peptide segments to form a larger protein. Specific techniques have been developed to enable this ligation at phenylalanine residues, expanding the toolbox for the chemical synthesis of complex peptides and proteins. acs.org
Inborn errors of metabolism can disrupt the normal processing of L-phenylalanine. The most well-known of these is Phenylketonuria (PKU), an autosomal recessive disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). nih.govresearchgate.net This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic buildup of phenylalanine and its metabolites in the blood and brain. nih.govyoutube.com Untreated, this accumulation causes severe intellectual disability, seizures, and other neurological problems. nih.govresearchgate.net Because this compound is a direct source of L-phenylalanine, its administration would be contraindicated in individuals with PKU or other hyperphenylalaninemia conditions, as it would exacerbate the underlying metabolic problem. nih.gov The management of PKU involves a strict diet low in phenylalanine to prevent its accumulation. youtube.comnih.gov
L-phenylalanine serves as a precursor for a wide array of secondary metabolites in plants. A notable example is the biosynthesis of 2-(2-phenylethyl)chromones (PECs), which are characteristic bioactive and aromatic compounds found in agarwood, the resinous heartwood of Aquilaria trees. mdpi.comnih.govnih.gov The biosynthesis of these compounds begins with phenylalanine-derived intermediates. mdpi.com Phenylalanine ammonia-lyase (PAL), an enzyme that converts L-phenylalanine to trans-cinnamic acid, is a key entry point for this pathway. frontiersin.org Subsequent enzymatic steps, including condensation reactions orchestrated by polyketide synthases (PKS), lead to the formation of the foundational chromone structure. mdpi.com The accumulation of these PECs is a primary indicator of agarwood quality. frontiersin.org Various stressors, such as salinity, can induce the production of these compounds in Aquilaria species. mdpi.comresearchgate.net
Antimicrobial and Antiviral Potential
Derivatives of L-phenylalanine, particularly cationic surfactants synthesized from its esters, have demonstrated notable antimicrobial activity. researchgate.netnih.gov These compounds are designed to interact with and disrupt the lipid bilayers of bacterial cell membranes, leading to depolarization, lysis, and ultimately, cell death. nih.gov
Research has shown that the antibacterial efficacy of these L-phenylalanine ester derivatives is often dependent on the length of their alkyl chain. researchgate.netmdpi.com The activity tends to increase with chain length up to a certain point, after which a "cut-off effect" is observed. researchgate.netnih.gov For example, against Gram-positive bacteria, the optimal activity is often seen with a 12-carbon (C12) chain, while for Gram-negative bacteria, the cut-off may occur at a shorter chain length. nih.gov Generally, these compounds are more active against Gram-positive than Gram-negative bacteria. researchgate.netnih.gov The introduction of L-phenylalanine into the sequence of certain antimicrobial peptides has also been shown to enhance their selective activity against Gram-positive bacteria. nih.gov
Table 2: Antimicrobial Activity of Cationic Surfactants Derived from L-Phenylalanine Esters
| Compound Type | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Cationic surfactants from L-Phenylalanine esters (C1-C20) | Gram-positive and Gram-negative bacteria | More active against Gram-positive bacteria. Activity increases with chain length, with a cut-off effect at C12. | researchgate.netnih.gov |
| Phenylalanine-based surfactants (CnPC3NH3Cl) | Various bacterial strains | C12 and C14 derivatives were the most effective against all tested microorganisms, including Gram-negative bacteria. | mdpi.com |
| L-phenylalanine ethyl ester derived ionic liquids | Bacteria and fungi | Imidazolium- and pyridinium-derived ionic liquids showed higher biodegradability. Antimicrobial activity evaluated by microdilution broth method. | researchgate.net |
Antioxidant and Anti-inflammatory Properties
L-phenylalanine and its derivatives have been investigated for their antioxidant and anti-inflammatory activities. researchgate.netmdpi.com Phenylalanine itself has been shown to possess lipophilic antioxidant capacity. researchgate.net The antioxidant properties of plant-derived compounds are often attributed to their ability to scavenge free radicals, reduce oxidative stress, and chelate metal ions. nih.gov
In the context of inflammation, studies using cell models have explored the effects of amino acid formulations. For example, in human intestinal Caco-2 cells, a slow-release amino acid formula was found to improve the intestinal oxidative and inflammatory status caused by stressors, whereas free amino acids were observed to aggravate it. nih.gov The slow-release formula significantly reduced the secretion of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6. nih.gov This suggests that the mode of delivery and formulation of amino acids can influence their biological effects.
Other research has demonstrated that certain extracts containing phenylalanine derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in stimulated macrophage cells. researchgate.net An imbalance of phenylalanine in the diet, however, could lead to a decrease in intestinal immune and antioxidant capacity and induce an inflammatory response. mdpi.com
The mechanisms underlying these properties are linked to the modulation of key signaling pathways. For instance, some natural molecules with antioxidant properties can target and inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways and the generation of reactive oxygen species (ROS). mdpi.com They can also enhance the levels of endogenous antioxidants like glutathione (GSH). mdpi.com
Cellular Uptake and Transport Mechanisms
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including L-phenylalanine, across cell membranes. nih.govresearchgate.net It is highly expressed in the blood-brain barrier and in many types of cancer cells, making it a key target for drug delivery to the central nervous system and tumors. acs.orgnih.gov
The selectivity and transportability of compounds via LAT1 are influenced by their structural features. acs.org Studies on phenylalanine analogs have shown that LAT1 can accommodate a wide range of structures, though it generally prefers smaller compounds. nih.gov For larger molecules, flexibility becomes a critical factor for efficient transport. nih.gov The core amino acid structure is essential for transporter recognition. nih.gov
Modifications to the L-phenylalanine molecule, such as esterification to form this compound, can affect its interaction with LAT1. While specific data on this compound is limited, studies on related esters, such as methyl and ethyl esters of L-leucine, have shown they are substrates for LAT1. uef.fi The position of substituents on the phenyl ring also plays a significant role. Meta-conjugation on the L-phenylalanine ring has been shown to increase binding to human LAT1 compared to para-conjugation. uef.fi For example, 2-iodo-L-phenylalanine, with a substituent at the ortho-position, demonstrated markedly improved LAT1 affinity and selectivity compared to L-phenylalanine itself. researchgate.net
The transporter facilitates the uptake of these amino acids and amino-acid-mimicking drugs through a sodium-independent exchange mechanism. uef.fi Understanding the structure-activity relationships of LAT1 substrates is vital for designing prodrugs that can effectively utilize this transport system to reach their therapeutic targets. nih.govnih.gov
Biodegradation Pathways and Environmental Fate Studies
The environmental fate of this compound is governed by biodegradation processes that break down the molecule. The primary pathway for the degradation of L-phenylalanine in most bacteria involves its conversion to phenylacetate. nih.gov This is followed by the activation of phenylacetate to phenylacetyl-CoA, which then enters a specific catabolic pathway. nih.gov This pathway is distinct from other aromatic degradation routes and involves epoxide formation and hydrolytic ring cleavage, ultimately leading to intermediates of central metabolism. nih.gov
Studies focusing on derivatives like L-phenylalanine ethyl ester have provided insights into how modifications affect biodegradability. Research on ionic liquids (ILs) derived from L-phenylalanine ethyl ester showed that the length of the alkyl chain on the cationic head group negatively correlates with biodegradability. researchgate.net However, many of these ester-containing compounds were found to be at least primarily biodegradable. researchgate.net
Enzymatic degradation is also a key process. The enzyme chymotrypsin (B1334515), for example, has been shown to cleave ester bonds adjacent to L-phenylalanine residues within the backbone of segmented polyurethaneureas. nih.gov This indicates that the ester linkage in this compound is a likely site for initial enzymatic attack in biological systems, releasing ethanol and L-phenylalanine. The resulting L-phenylalanine would then be expected to enter the established catabolic pathways. nih.govresearchgate.net The complete mineralization of these compounds, however, can be a slow process, sometimes requiring prolonged periods for microbial adaptation to fully degrade the molecule. researchgate.net
Ester Bond Hydrolysis
The ester bond in this compound and its derivatives is susceptible to hydrolysis, a reaction that can be catalyzed by enzymes. This process is a key step in the biodegradation of these compounds.
Microbial catalysts have demonstrated the ability to perform stereoselective hydrolysis on racemic β-phenylalanine ethyl ester, a derivative of this compound. nih.gov In one study, whole cells of Sphingobacterium sp. 238C5 and Arthrobacter sp. 219D2 were used as catalysts for the production of optically pure (R)- and (S)-β-phenylalanine ethyl esters, respectively. nih.gov The enzyme from Sphingobacterium sp. was found to be a monomeric protein that specifically catalyzed the hydrolysis of β-phenylalanine esters, showing no activity towards common aliphatic or aromatic carboxylate esters. nih.gov
Detailed findings from these microbial hydrolysis reactions are summarized below:
| Catalyst | Substrate | Product | Molar Yield | Enantiomeric Purity | Reaction Time |
| Sphingobacterium sp. 238C5 | 2.5% (w/v) racemic β-phenylalanine ethyl ester | (R)-β-phenylalanine ethyl ester | 46% | 99% e.e. | 24 hours |
| Arthrobacter sp. 219D2 | 2.5% (w/v) racemic β-phenylalanine ethyl ester | (S)-β-phenylalanine ethyl ester | 35% | 99% e.e. | 48 hours |
This data is sourced from studies on the microbial production of optically active β-phenylalanine ethyl ester. nih.gov
This enzymatic hydrolysis is also a critical degradation pathway for more complex derivatives, such as certain ionic liquids (ILs) derived from L-phenylalanine ethyl ester. taltech.ee The cleavage of the ethyl ester group is one of the initial steps observed in the biodegradation of these compounds. taltech.ee
Formation and Persistence of Transformation Products
Studies on the biodegradation of L-phenylalanine ethyl ester-derived ionic liquids have shown that the degradation pathway can significantly influence the nature of the resulting TPs. taltech.ee Two main degradation routes were observed: hydrolysis of the ethyl ester group or cleavage of an amide bond, followed by the biodegradation of the released phenylalanine ethyl ester. taltech.ee
However, these pathways often result in persistent TPs. taltech.ee The structure of the derivative plays a crucial role in its biodegradability and the stability of its TPs. For instance, research has shown that pyridinium-based ionic liquids are generally more biodegradable than those based on imidazolium. researchgate.net In one study, a pyridinium-substituted L-phenylalanine IL was found to be ultimately biodegradable after a prolonged 42-day test, without leaving any stable transformation products. taltech.eeresearchgate.net Conversely, many other derivatives did not meet the criteria for "ready biodegradability" and led to the formation of persistent TPs. taltech.ee The length of alkyl chains on derivatives has also been shown to negatively correlate with biodegradability. researchgate.net
The ultimate goal in designing sustainable chemicals is complete mineralization, where the compound is entirely broken down by microorganisms. researchgate.net While some L-phenylalanine ethyl ester derivatives have shown "inherent, ultimate biodegradability" after extended periods, achieving ready biodegradability without the formation of persistent intermediates remains a key challenge in the design of environmentally benign compounds based on this platform. researchgate.net
Structure Activity Relationship Sar and Structure Stability Relationship Ssr Studies
Correlating Structural Features with Biological Activity
Structure-Activity Relationship (SAR) studies investigate how the structural modifications of a compound affect its biological activity. For Ethyl L-phenylalanate and its analogues, these studies have provided critical insights into the molecular determinants of their function.
The ethyl ester moiety of this compound plays a crucial role in the mechanism of enzyme inhibition, particularly in the context of serine proteases. In a notable example, an N-acyl-L-phenylalanine ethyl ester derivative has been shown to be a potent and stable inhibitor of chymotrypsin-like serine proteases. The inhibitory activity of this compound is attributed to its function as an acylating agent. The ethyl ester group is instrumental in enforcing the specific formation of an acyl-enzyme complex, a key step in the inactivation of the enzyme nih.gov. This targeted acylation demonstrates the directive role of the ethyl ester in the inhibitory mechanism.
The phenylalanine residue is fundamental for the specific recognition of target enzymes by inhibitors derived from this compound. The phenyl group of this amino acid residue provides a key hydrophobic interaction point within the enzyme's active site. For instance, in the inhibition of chymotrypsin-like serine proteases, the phenylalanine residue is responsible for the specific recognition of the S1 site of the enzyme nih.gov. This specific binding is a prerequisite for the subsequent inhibitory action. Further evidence of the importance of the phenylalanine residue comes from studies on insulin-regulated aminopeptidase (IRAP), where Phenylalanine-544 is critical for both substrate and inhibitor binding by providing a hydrophobic packing point at the active site nih.gov.
The inhibitory potency of this compound derivatives can be significantly modulated by the introduction of various substituents. SAR studies have demonstrated that modifications to different parts of the molecule can either enhance or diminish its inhibitory activity.
Further studies on phosphonic acid analogues of phenylalanine, which inhibit alanyl aminopeptidases, have revealed the influence of halogen substituents on the phenyl ring. The introduction of fluorine and bromine atoms at different positions resulted in varying inhibitory constants (Kᵢ), indicating that both the nature and the position of the substituent are critical for inhibitory potency. Homophenylalanine derivatives generally showed higher inhibitory potential than the corresponding phenylalanine derivatives against both human and porcine alanyl aminopeptidases.
| Compound | Substituent on Phenyl Ring | Target Enzyme | Kᵢ (µM) |
| Phenylalanine analogue 1 | 2-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 1.2 ± 0.1 |
| Phenylalanine analogue 2 | 3-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.8 ± 0.1 |
| Phenylalanine analogue 3 | 4-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 1.5 ± 0.2 |
| Homophenylalanine analogue 1 | 2-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.5 ± 0.1 |
| Homophenylalanine analogue 2 | 3-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.3 ± 0.05 |
| Homophenylalanine analogue 3 | 4-Fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.7 ± 0.1 |
| Homophenylalanine analogue 4 | 2-Bromo-5-fluoro | Human Alanyl Aminopeptidase (hAPN) | 0.4 ± 0.1 |
Data adapted from studies on phosphonic acid analogues of phenylalanine and homophenylalanine.
In the context of antiplasmodial agents, the incorporation of phenylalanine ester moieties into macrocyclic structures has been explored. The size of the macrocyclic ring and the nature of the constituent amino acid residues significantly influence the antiplasmodial activity. Studies on backbone-cyclized peptide analogues derived from human platelet factor 4 have provided insights into these structural effects. While not traditional macrocycles, these cyclic peptides demonstrate the importance of conformational constraint and amino acid composition in targeting the Plasmodium falciparum parasite.
Modifications such as amino acid substitutions and backbone cyclization have been shown to impact the antiplasmodial potency, measured as the half-maximal inhibitory concentration (IC₅₀). For instance, certain substitutions of charged and hydrophobic amino acids within a stable backbone cyclic scaffold led to improved activity against P. falciparum.
| Peptide Analogue | Modification | Antiplasmodial IC₅₀ (µM) |
| Parent Peptide | Linear | 10.2 |
| Analogue 1 | Backbone Cyclization | 8.5 |
| Analogue 2 | E16K Substitution in Cyclic Scaffold | 3.5 |
| Analogue 3 | K13R, K32R Substitution in Cyclic Scaffold | 5.3 |
Data represents the inhibitory concentration against P. falciparum 3D7 strain and is adapted from studies on PF4-derived peptides. nih.gov
These findings underscore the importance of the macrocyclic framework and the specific amino acid side chains in optimizing interactions with parasitic targets.
This compound can be used as a building block for the synthesis of surface-active ionic liquids (SAILs), where the balance between hydrophilicity and lipophilicity, as well as the cationic charge density, are key determinants of their physicochemical properties, such as their critical micelle concentration (CMC). The CMC is a measure of the surfactant's efficiency, with lower values indicating higher efficiency.
The structure of the cation, including the length of the alkyl chain and the nature of the amino acid residue, influences the hydrophilic-lipophilic balance (HLB) and, consequently, the self-aggregation behavior of these SAILs. For instance, cationic surfactants based on phenylalanine and tryptophan have been synthesized and their CMC values determined. The introduction of aromatic amino acids increases the hydrophobic character of these surfactants, leading to lower CMC values compared to surfactants with linear hydrocarbon chains.
| Surfactant | Alkyl Chain Length | Amino Acid | CMC (mM) |
| C₁₀PC₃NH₃Cl | C₁₀ | Phenylalanine | 16.2 |
| C₁₂PC₃NH₃Cl | C₁₂ | Phenylalanine | 4.8 |
| C₁₄PC₃NH₃Cl | C₁₄ | Phenylalanine | 1.2 |
| C₁₆PC₃NH₃Cl | C₁₆ | Phenylalanine | 0.42 |
| C₁₂TC₃NH₃Cl | C₁₂ | Tryptophan | 4.6 |
| C₁₄TC₃NH₃Cl | C₁₄ | Tryptophan | 1.1 |
| C₁₆TC₃NH₃Cl | C₁₆ | Tryptophan | 0.29 |
Data adapted from studies on phenylalanine and tryptophan-based cationic surfactants. nih.gov
These results highlight that a longer alkyl chain (increased lipophilicity) leads to a lower CMC, indicating a more favorable self-assembly into micelles. The nature of the aromatic amino acid also subtly influences the CMC, with tryptophan derivatives generally showing slightly lower CMC values than their phenylalanine counterparts with the same alkyl chain length.
Structure-Stability Relationship in Enzyme-Inhibitor Complexes
The stability of the complex formed between an enzyme and an inhibitor is a critical factor in determining the inhibitor's efficacy and duration of action. The Structure-Stability Relationship (SSR) focuses on how the structural features of both the inhibitor and the enzyme contribute to the thermodynamics of their binding.
In the case of the N-acyl-L-phenylalanine ethyl ester inhibitor of chymotrypsin (B1334515), the n-hexyl group at the beta-position and the 4-cyanophenyl group play a significant role in stabilizing the acyl-enzyme complex nih.gov. This stabilization is a key factor in the compound's potent inhibitory activity, as it leads to a very slow deacylation rate.
Thermodynamic studies of ligand binding to phenylalanine hydroxylase (PAH) provide a quantitative understanding of the forces driving complex formation. Isothermal titration calorimetry has been used to determine the thermodynamic parameters for the binding of different pterin analogues to PAH. These parameters, including the dissociation constant (Kₔ), enthalpy change (ΔH), entropy change (-TΔS), and heat capacity change (ΔCₚ), reveal the nature of the binding interactions.
| Ligand | Kₔ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔCₚ (cal/mol/K) |
| 6R-Tetrahydrobiopterin (BH₄) | 0.75 ± 0.18 | -11.8 ± 0.4 | 3.4 ± 0.4 | -357 ± 26 |
| 6-Methyltetrahydropterin (6M-PH₄) | 16.5 ± 2.7 | -3.3 ± 0.3 | -3.2 | -63 ± 12 |
Thermodynamic parameters for pterin binding to human Phenylalanine Hydroxylase at neutral pH and 25°C. nih.gov
The data indicate that the natural cofactor, BH₄, binds with a significantly higher affinity (lower Kₔ) than the analogue 6M-PH₄. The binding of BH₄ is strongly enthalpy-driven, which is often associated with the formation of strong hydrogen bonds and van der Waals interactions, but is accompanied by an entropic penalty, likely due to a reduction in conformational flexibility of the enzyme upon binding. In contrast, the binding of 6M-PH₄ is driven by both favorable enthalpy and entropy. The large negative heat capacity change observed for BH₄ binding is indicative of a significant hydrophobic component to the interaction and/or conformational changes upon binding. These thermodynamic insights are crucial for understanding the molecular recognition process and for the rational design of more stable and effective enzyme inhibitors.
Stereochemical Aspects in Biological Recognition and Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological systems. For chiral molecules like this compound, which possesses a stereocenter at the α-carbon, the specific spatial orientation is fundamental to its biological recognition and subsequent activity. Biological systems, particularly enzymes and receptors, are themselves chiral entities composed of L-amino acids. This inherent chirality results in highly specific interactions, where one enantiomer of a substrate or ligand fits significantly better into a binding site than its mirror image, a concept often described by the "lock and key" or "induced fit" models of enzyme-substrate interaction.
The biological activity of phenylalanine esters is profoundly influenced by their stereochemistry. Enzymes, acting as chiral catalysts, can differentiate between the L- and D-enantiomers of a substrate with remarkable precision. This enantioselectivity is not merely a matter of binding affinity but extends to the rates of catalysis. One of the most well-documented examples of this phenomenon is the enzymatic hydrolysis of amino acid esters by proteases such as α-chymotrypsin.
α-Chymotrypsin selectively catalyzes the hydrolysis of peptide bonds and esters involving the carboxyl group of aromatic L-amino acids, including L-phenylalanine. sigmaaldrich.com The enzyme's active site is structured to accommodate the L-configuration, positioning the ester group for nucleophilic attack by a serine residue in the catalytic triad. The D-enantiomer, Ethyl D-phenylalanate, does not align correctly within the active site, leading to a drastically lower rate of hydrolysis. core.ac.ukacs.org This stereospecificity is so pronounced that α-chymotrypsin can be used for the kinetic resolution of racemic mixtures of phenylalanine esters, where the L-enantiomer is selectively transformed, allowing for the separation of the unreacted D-enantiomer. core.ac.uk The binding and catalytic constants are significantly affected by the chirality, demonstrating a clear structure-activity relationship dictated by the stereochemistry at the α-carbon. core.ac.uk
Similarly, lipases are widely used in biocatalysis for the kinetic resolution of racemic esters due to their high enantioselectivity. jocpr.com These enzymes can distinguish between the enantiomers of a chiral substrate, preferentially catalyzing the hydrolysis or transesterification of one over the other. uni-graz.at While direct and detailed kinetic data for this compound is not extensively published, studies on structurally similar compounds provide compelling evidence of this principle. The efficiency and selectivity of these enzymatic resolutions underscore the importance of stereochemistry in biological molecular recognition. The enantiomeric ratio (E), a measure of the enzyme's selectivity, is often very high in these reactions, indicating a significant difference in the reaction rates for the two enantiomers. uni-graz.atuni-graz.at
Research on the enzymatic hydrolysis of racemic esters analogous to ethyl phenylalanate provides quantitative insight into this stereochemical discrimination. For example, the kinetic resolution of racemic ethyl 3-phenylbutanoate using various lipases demonstrates a strong preference for one enantiomer, resulting in the production of both the remaining substrate and the hydrolyzed acid product with very high enantiomeric purity.
| Enzyme (Lipase) | Conversion (%) | Enantiomeric Excess of Product (eep, S-acid) (%) | Enantiomeric Excess of Substrate (ees, R-ester) (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| Alcaligenes spp. | 51 | 97 | 98 | >200 |
| Pseudomonas cepacia | 51 | 96 | 99 | >200 |
| Pseudomonas fluorescens | 49 | 94 | 91 | >100 |
Further illustrating this point, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, another close structural analog, shows excellent enantioselectivity. The use of Pseudomonas cepacia lipase (PCL) allows for the separation of enantiomers with high optical purity.
| Enzyme | Conversion (%) | Recovered Ester | Enantiomeric Excess of Ester (ees) (%) | Acid Product | Enantiomeric Excess of Product (eep) (%) |
|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | 50 | (R)-ester | 98 | (S)-acid | 93 |
The data presented in these tables for analogous compounds clearly indicate that the interaction between the enzyme's active site and the substrate is highly sensitive to the substrate's stereochemistry. The L-configuration of naturally occurring amino acids like phenylalanine means that biological systems have evolved to preferentially recognize and process this specific stereoisomer. Therefore, this compound is readily recognized and metabolized by enzymes adapted for L-phenylalanine and its derivatives, whereas its D-enantiomer would be treated as a foreign or less reactive substance. This stereochemical preference is a fundamental principle in pharmacology and biochemistry, as the therapeutic effect and metabolic fate of a chiral drug are often exclusive to one enantiomer.
Computational Chemistry and Molecular Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively developed for Ethyl L-phenylalanate are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural features might influence its activity. This is often achieved by studying related phenylalanine derivatives.
Partial Least Squares (PLS) regression is a statistical method frequently employed in QSAR to handle datasets with a large number of variables and multicollinearity. In the context of amino acid esters and peptides, PLS can be used to build models that predict biological activities, such as antimicrobial or enzyme inhibitory effects. For a hypothetical QSAR study on a series of phenylalanine esters including this compound, a PLS model would be developed using a training set of compounds with known activities. The model would identify the latent variables that best explain the variance in both the molecular descriptors (X-variables) and the biological activity (Y-variable). While a specific PLS model for this compound is not available, studies on peptides have demonstrated the utility of PLS in correlating amino acid descriptors with activity.
A hypothetical PLS regression model for predicting the activity of a series of amino acid esters could be represented by the following general equation:
Activity = b₀ + b₁X₁ + b₂X₂ + ... + bₙXₙ
Where the coefficients (b) are determined by the PLS algorithm based on the latent variables derived from the molecular descriptors (X).
Table 1: Hypothetical Data for PLS Regression Analysis of Amino Acid Esters
| Compound | Molecular Descriptor 1 | Molecular Descriptor 2 | ... | Biological Activity (IC₅₀, µM) |
| This compound | Value | Value | ... | Value |
| Mthis compound | Value | Value | ... | Value |
| Propyl L-phenylalanate | Value | Value | ... | Value |
| ... | ... | ... | ... | ... |
This table is illustrative and does not represent actual experimental data.
Multiple Linear Regression (MLR) is another statistical technique used in QSAR to model the linear relationship between two or more independent variables (molecular descriptors) and a dependent variable (biological activity). An MLR model for predicting the activity of this compound and its analogs would take a form similar to the PLS equation, but the method of coefficient determination is different and more sensitive to collinearity among descriptors. For a successful MLR model, it is crucial to select a set of non-correlated molecular descriptors that have a significant impact on the activity. Studies on peptides have utilized MLR to predict various activities, demonstrating its applicability in this class of compounds.
Table 2: Example of a Multiple Linear Regression Model Equation
| Parameter | Description |
| Equation | Log(1/C) = β₀ + β₁Descriptor₁ + β₂Descriptor₂ + ε |
| Log(1/C) | The dependent variable, representing biological activity. |
| β₀ | The intercept of the regression equation. |
| β₁, β₂ | The regression coefficients for each descriptor. |
| Descriptor₁, Descriptor₂ | Independent variables representing physicochemical properties. |
| ε | The error term. |
This table presents a generalized form of an MLR equation and is not based on specific experimental data for this compound.
The predictive power of any QSAR model relies on the appropriate selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For this compound, a variety of descriptors could be calculated to build a QSAR model. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom count, etc.
2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and counts of specific atom types or functional groups.
3D Descriptors: Steric parameters (e.g., STERIMOL parameters), molecular shape indices, and solvent-accessible surface area.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, and electronic descriptors (e.g., HOMO and LUMO energies).
In QSAR studies of phenylalanine derivatives, descriptors related to hydrophobicity, steric bulk of substituents on the phenyl ring, and electronic properties have been shown to be important for predicting activity.
Table 3: Potentially Relevant Molecular Descriptors for this compound
| Descriptor Type | Specific Descriptor | Potential Significance |
| Physicochemical | LogP | Lipophilicity, membrane permeability |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Topological | Wiener Index | Molecular branching |
This table lists descriptors that are generally important in QSAR studies of organic molecules and could be relevant for this compound.
Molecular Docking Simulations for Ligand-Target Interactions (e.g., Escherichia coli protein ZipA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
While no specific molecular docking studies of this compound with Escherichia coli protein ZipA have been reported, ZipA is a known essential cell division protein that interacts with FtsZ, making it a potential target for novel antibacterial agents. The interaction between FtsZ and ZipA is crucial for bacterial cell division, and small molecules that inhibit this interaction could have antibacterial activity.
A hypothetical docking study of this compound into the FtsZ-binding site of ZipA could provide insights into its potential as a bacterial cell division inhibitor. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and the amino acid residues in the binding pocket of ZipA could be calculated. Studies on other small molecules targeting the FtsZ-ZipA interaction have identified key residues involved in binding. Docking simulations of phenylalanine derivatives with other bacterial protein targets have also been reported, providing a framework for how such studies could be conducted.
Table 4: Hypothetical Docking Results of this compound with E. coli ZipA
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -X.X |
| Interacting Residues | TYR, ILE, PHE, etc. |
| Types of Interactions | Hydrogen bond with backbone carbonyl, Hydrophobic interaction with phenyl ring |
This table is for illustrative purposes to show the type of data obtained from a molecular docking simulation and does not represent actual calculated values.
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical calculations, often employing quantum mechanical methods, can be used to investigate the mechanisms and energetics of chemical reactions. For this compound, such studies could elucidate the pathways of its synthesis, hydrolysis, and other chemical transformations.
For instance, a computational study on the hydrolysis of an amino acid ester would likely involve the following steps:
Reactant Complex Formation: Modeling the interaction of the protonated ester with a water molecule.
Transition State for Nucleophilic Attack: Locating the transition state for the attack of water on the carbonyl carbon
Applications in Advanced Research Fields
Medicinal Chemistry and Drug Discovery Research
In the realm of pharmaceutical sciences, Ethyl L-phenylalanate is a pivotal intermediate in the synthesis of novel therapeutic and diagnostic agents. Its structure is frequently incorporated into larger molecules to modulate properties such as solubility, bioavailability, and interaction with biological targets. chemimpex.com
The L-phenylalanine framework is a cornerstone in the development of drugs targeting the central nervous system. This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those aimed at neurological disorders, due to its role in neurotransmitter production pathways. chemimpex.comchemimpex.com Researchers utilize it as a starting material to construct complex molecules that can interact with specific receptors and enzymes in the brain.
One area of investigation involves creating derivatives with neuroprotective properties. For instance, research into halogenated derivatives of L-phenylalanine has shown promise in protecting the brain during ischemic events like stroke. nih.gov Studies using a rat model of experimental stroke found that 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative of L-phenylalanine, significantly decreased brain infarct volume and neurological deficits. nih.gov This neuroprotective action is attributed to the molecule's ability to depress excitatory glutamatergic synaptic transmission, which is a key mechanism of neuronal damage during ischemia. nih.gov The use of the ethyl ester form can enhance properties like solubility and bioavailability, making it a valuable modification in drug design. chemimpex.com
L-phenylalanine and its derivatives are known to act as modulators of enzyme activity. L-phenylalanine itself can function as a feedback inhibitor for enzymes involved in the biosynthetic pathway of aromatic amino acids, such as 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov This principle is leveraged in drug discovery to design specific enzyme inhibitors.
The molecular scaffold of this compound is used to synthesize compounds that can fit into the active sites of target enzymes, blocking their function. This approach is critical in cancer research, where inhibiting enzymes that cancer cells rely on for rapid growth is a key therapeutic strategy. mdpi.com For example, the inhibition of human lactate dehydrogenase A (hLDHA), an enzyme crucial for the altered metabolism in cancer cells (the Warburg effect), is a significant area of research. mdpi.com Novel derivatives, such as ethyl pyrimidine-quinolinecarboxylates, have been designed and synthesized as potent hLDHA inhibitors, demonstrating how the fundamental structure of amino acid esters can be elaborated into targeted therapeutic agents. mdpi.com
The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Derivatives of this compound have shown significant potential in this field. By modifying the core structure, researchers can create compounds that disrupt microbial membranes and inhibit growth.
One effective strategy involves the quaternization of the amino group. A study on N, N, N-triethyl ammonium (B1175870) L-phenylalanine esters demonstrated that these quaternary ammonium compounds (QUATs) exhibit notable antibacterial activity. sciforum.net The mechanism involves the positively charged nitrogen binding to the anionic components of bacterial cell membranes, leading to membrane disruption. sciforum.net The study found that the quaternized esters were more effective antibacterial agents than the unquaternised L-phenylalanine ester, showing activity against both gram-positive and gram-negative bacteria. sciforum.net
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Unquaternised Phenylalanine Methyl Ester | Gram-positive & Gram-negative | Baseline |
| N, N, N-triethyl ammonium phenylalanine methyl ester | Gram-positive & Gram-negative | Higher activity than unquaternised ester |
Furthermore, L-phenylalanine esters are used to create biodegradable ionic liquids with antimicrobial properties, representing a greener alternative to traditional antimicrobial agents. researchgate.net
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. The development of specific PET tracers that can selectively accumulate in tumor cells is crucial for accurate diagnosis and monitoring. Amino acid-based tracers are particularly valuable for imaging brain tumors because of their low uptake in healthy brain tissue. researchgate.netcaldic.com
Derivatives of phenylalanine are prime candidates for developing such tracers because cancer cells often have an upregulated amino acid transport system to fuel their rapid proliferation. nih.govnih.gov Specifically, the L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer, including glioblastoma. researchgate.netnih.gov Researchers have synthesized radiofluorinated analogues, such as 2-[18F]-2-fluoroethyl-l-phenylalanine (2-[18F]FELP), which show high affinity and specificity for the LAT1 transporter. researchgate.net In preclinical studies, these novel tracers have demonstrated improved imaging characteristics compared to the commonly used [18F]FET, suggesting they may offer better tumor visualization. researchgate.netnih.gov These agents are designed to be substrates for the transporters, allowing them to accumulate in neoplastic tissues without being incorporated into proteins, which makes the transport process the dominant factor for imaging. caldic.com
Biomaterials Science and Nanotechnology
In materials science, this compound is utilized for its ability to impart specific chemical and physical properties to polymers and nanomaterials. Its hydrophobic benzyl group and reactive amine group allow it to be incorporated into larger structures, driving self-assembly and enabling functionalization.
Polymer vesicles, or polymersomes, are hollow spheres formed by the self-assembly of amphiphilic block copolymers. They are of great interest for applications in drug delivery and as nanoscale reactors due to their stable structure and tunable properties. researchgate.netdntb.gov.ua
This compound has been used to hydrophobically modify naturally occurring polymers like hyaluronic acid (HA). researchgate.net In one study, L-phenylalanine ethyl ester was attached to the HA backbone via an amidation reaction. The resulting amphiphilic polymer was able to self-assemble in water to form nanoparticles with a vesicle structure. researchgate.net These vesicles are promising as tunable delivery vehicles. The research demonstrated that the physical characteristics of the vesicles, such as their size and wall thickness, could be controlled by adjusting the degree of modification with L-phenylalanine ethyl ester. researchgate.net
| Modification Degree | Vesicle Diameter | Vesicle Wall Thickness |
|---|---|---|
| Low (e.g., 12%) | Large (approx. 540 nm) | Thin (approx. 5 nm) |
| High (e.g., 51%) | Small (approx. 240 nm) | Thick (approx. 30 nm) |
This control over the vesicle architecture is crucial for designing systems for controlled drug release or for encapsulating enzymes to create nano-reactors. researchgate.net The hydrophobic moieties from the phenylalanine ester form the core of the vesicle wall, while the hydrophilic hyaluronic acid chains face the aqueous environment, stabilizing the structure. researchgate.net
Development of Functional Ingredients for Antimicrobial Films
Research into antimicrobial food packaging is a critical area of food science, aimed at extending the shelf life and ensuring the safety of food products. While direct studies on this compound's incorporation into antimicrobial films are limited, research on related L-phenylalanine ester derivatives provides valuable insights into their potential as functional ingredients.
Cationic surfactants derived from L-phenylalanine esters have been synthesized and evaluated for their antibacterial properties. nih.gov These compounds have demonstrated greater activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov The effectiveness of these esters is influenced by the length of their alkyl chain, with an observed "cut-off effect," where antibacterial activity peaks at a specific chain length (C12 for Gram-positive and C8/C10 for Gram-negative bacteria). nih.gov The mechanism of action is believed to involve the interaction of these cationic surfactants with the lipid bilayer of bacterial cell membranes, leading to disruption and cell death. nih.gov
Furthermore, the quaternization of phenylalanine esters to form N, N, N-triethyl ammonium L-Phenylalanine esters has been shown to enhance their antibacterial potential against both Gram-positive and Gram-negative bacteria when compared to their unquaternised counterparts. sciforum.net This suggests that modifications to the amino group of phenylalanine esters can significantly impact their antimicrobial efficacy.
Chitosan films, which are known for their inherent antimicrobial properties, are often enhanced with other active compounds. nih.govnih.gov The amino groups in chitosan interact with the negatively charged bacterial cell surface, causing leakage of intracellular components. mdpi.com While research has explored the incorporation of various agents into chitosan films, the specific use of this compound as a functional ingredient remains an area for future investigation. The findings on related phenylalanine esters, however, suggest that it could be a promising candidate for developing novel antimicrobial packaging materials.
Self-Assembly of Oligopeptides and Nanostructures
The self-assembly of peptides into well-defined nanostructures is a field of intense research with potential applications in nanotechnology and materials science. Phenylalanine and its derivatives play a crucial role in this process due to the aromatic and hydrophobic nature of the phenyl group, which drives intermolecular interactions.
The diphenylalanine peptide (L-Phe-L-Phe), a core motif of the Alzheimer's β-amyloid peptide, is a well-studied building block that self-assembles into highly ordered nanotubes. nih.gov These structures are formed through a combination of hydrogen bonding and π-π stacking interactions. mdpi.com The triphenylalanine peptide (FFF) has also been shown to self-assemble, forming planar nanostructures with β-sheet content. nih.govnih.gov
Simulations have provided insights into the interactions that govern the self-assembly of these oligopeptides. In aqueous solutions, both diphenylalanine and triphenylalanine form aggregates containing open or ring-like peptide networks. nih.gov These networks are stabilized by polar and nonpolar interactions, including "T-shaped" contacts between the aromatic side chains. nih.gov The chemical modification of the peptide termini can influence the morphology of the resulting nanostructures, leading to the formation of hydrogels, amyloid-like fibers, or closed-cage nanostructures. nih.gov The stereochemistry of the amino acid residues also plays a significant role; replacing an L-phenylalanine with a D-phenylalanine in a capped dipeptide restricts the morphological diversity of the self-assembled structures. upc.edu
Food Chemistry and Flavor Research
In the realm of food chemistry, this compound is of interest due to its connection to the formation of aroma compounds and its potential role as an amino acid derivative in food systems.
Investigation of Aroma Compound Synthesis in Fermentation
L-phenylalanine is a well-established precursor to a variety of aroma compounds in fermented foods and beverages. nih.gov During fermentation, yeast metabolism can convert L-phenylalanine into desirable volatile compounds, including phenylethyl alcohol, which imparts a characteristic rose-like aroma. nih.gov The addition of L-phenylalanine to fermentation media has been shown to significantly increase the production of phenylethyl alcohol and its corresponding ester, phenylethyl acetate. nih.govresearchgate.net
The metabolic pathway responsible for this conversion is the Ehrlich pathway. This pathway involves the transamination of L-phenylalanine to phenylpyruvic acid, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol. The addition of L-phenylalanine to a simulated juice system fermented with Saccharomyces cerevisiae led to a significant increase in the concentrations of phenylethyl alcohol and phenylethyl acetate. nih.gov These findings highlight the potential to modulate the aroma profiles of fermented products by controlling the concentration of precursor amino acids like L-phenylalanine.
Research on Amino Acid Derivatives in Food Systems
Amino acids and their derivatives are fundamental components of food, contributing to taste, aroma, and nutritional value. nih.govnih.gov L-phenylalanine itself is an essential amino acid and a precursor for the synthesis of neurotransmitters. nih.gov In food systems, phenylalanine can participate in the Maillard reaction with reducing sugars, leading to the formation of various flavor and color compounds. mdpi.com
Research has also explored the use of phenylalanine to create novel food structures. For instance, phenylalanine can form supramolecular gels in a mixture of water and propylene glycol. mdpi.com The strength of these gels is influenced by factors such as pH and the concentration of phenylalanine. mdpi.com This demonstrates the potential of amino acids and their derivatives to act as gelling agents, offering an alternative to traditional polymeric substances.
Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry encourage the design of chemical products and processes that are environmentally benign. This compound has emerged as a key component in the development of biodegradable ionic liquids, aligning with the goals of sustainability.
Environmentally Benign Synthesis Methodologies
The synthesis of this compound is increasingly being approached through the lens of green chemistry, which prioritizes the use of renewable resources, minimizes waste, and avoids hazardous substances. Advanced research has focused on developing environmentally benign methodologies that offer alternatives to traditional chemical synthesis, which can involve toxic by-products and harsh reaction conditions nih.gov. Key areas of innovation include enzymatic catalysis and the application of novel green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs).
Enzymatic Synthesis
Enzymatic synthesis represents a significant advancement in green chemistry for producing amino acid esters. Enzymes operate under mild conditions, are highly specific, and can often be recycled, reducing both energy consumption and waste.
Lipases and proteases are the most commonly studied enzymes for the esterification of L-phenylalanine. Research into protease-catalyzed synthesis has demonstrated the effectiveness of enzymes like bromelain. In one study, the use of bromelain in a phosphate buffer with methanol as a co-solvent significantly improved the yield of oligo(L-Phe) from L-phenylalanine ethyl ester hydrochloride, highlighting the efficiency of enzymatic processes. The reaction, conducted at 40°C and pH 8, achieved a 45% yield, a notable increase from the 29% yield obtained without the cosolvent nih.govacs.org.
Another approach involves the use of aminoacylase for the synthesis of L-phenylalanine, the precursor to its ethyl ester. A coupled reaction system has been developed where chloroacetamidocinnamate is hydrolyzed to phenylpyruvate by aminoacylase, followed by reductive amination to L-phenylalanine using phenylalanine dehydrogenase tandfonline.com. This chemo-enzymatic method can convert over 98% of the starting material into L-phenylalanine under optimal conditions, providing a highly efficient and optically pure product tandfonline.com.
Table 1: Comparison of Enzymatic Synthesis Conditions for Phenylalanine Derivatives
| Enzyme System | Substrate | Key Conditions | Product | Yield |
| Bromelain | L-phenylalanine ethyl ester hydrochloride | 20% (v/v) methanol, phosphate buffer, pH 8, 40°C | oligo(L-Phe) | 45% ± 5% nih.govacs.org |
| Aminoacylase & Phenylalanine Dehydrogenase | Chloroacetamidocinnamate | pH 8.3, Coupled reaction with NADH regeneration | L-phenylalanine | >98% tandfonline.com |
| Lipase (SpL) | Ethyl butyrate & L-phenylalaninamide | n-hexane with 2% water, 30°C, pH 8.5 | Phenylalanine Butyramide | Not specified |
Application of Green Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Ionic liquids and deep eutectic solvents have emerged as promising alternatives to conventional volatile organic solvents (VOCs).
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and strong dissolution capabilities webofproceedings.org. Their properties can be tailored by modifying the cation or anion, making them versatile for various applications researchgate.net. ILs based on amino acids are considered particularly green alternatives due to their potential for complete mineralization and low toxicity researchgate.net. L-phenylalanine ethyl ester itself has been used as a platform for designing novel, biodegradable ILs researchgate.netresearchgate.net. Research has demonstrated the synthesis of various ILs derived from L-phenylalanine ethyl ester with different cationic heads (prolinium, choline, imidazolium, pyridinium) and a bromide counter-ion researchgate.net. These ILs can act as solvents or catalysts in chemical reactions, contributing to a more sustainable process design researchgate.net.
Deep Eutectic Solvents (DESs)
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors which form a eutectic with a melting point much lower than the individual components nih.gov. They share many of the advantages of ILs but are often cheaper, less toxic, biodegradable, and easier to prepare from natural, renewable sources like choline chloride, glycerol, and amino acids researchgate.netnih.gov.
DESs have been successfully used as media for biocatalysis and esterification reactions nih.govrsc.org. For instance, DESs have been formed using L-phenylalanine combined with choline chloride as a hydrogen bond acceptor at an operating temperature of 80°C researchgate.net. These amino acid-based DESs create a suitable nonpolar environment for enzymatic reactions, such as the acylation of alcohols, demonstrating their potential to replace traditional organic solvents in the synthesis of esters nih.gov.
Table 2: Examples of Green Solvents Derived from or Used for Amino Acid Chemistry
| Solvent Type | Components | Application/Relevance | Key Advantages |
| Ionic Liquid | L-phenylalanine ethyl ester derivatives (e.g., with imidazolium, pyridinium) | Platform for designing biodegradable ILs researchgate.netresearchgate.net | Low volatility, high recyclability, low toxicity, designable properties researchgate.net |
| Deep Eutectic Solvent | L-phenylalanine and Choline Chloride | Reaction medium for synthesis researchgate.net | Biodegradable, low cost, prepared from renewable sources nih.gov |
| Deep Eutectic Solvent | Glycerol or Ethylene Glycol with various amino acids | Potential biomedical applications nih.gov | Low toxicity, high solubilizing power nih.gov |
Environmental and Green Chemistry Considerations
Biodegradability Assessments of Ethyl L-phenylalanate Derivatives
Biodegradability is a key indicator of a chemical's environmental persistence. For derivatives of this compound, significant research has been conducted to understand how they break down in the environment. These assessments often follow standardized testing protocols to ensure data is reliable and comparable.
The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals. The Closed Bottle Test (OECD 301D) is a stringent test for ready biodegradability, which measures the consumption of oxygen by microorganisms as they break down a test substance over a 28-day period. nih.gov A substance is generally considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during this 28-day period.
Studies on ionic liquids (ILs) derived from L-phenylalanine ethyl ester have utilized a modified Closed Bottle Test to assess their ultimate biodegradability, sometimes extending the test period to gain a more complete picture of their environmental fate. bohrium.comrsc.org In one such study, several L-phenylalanine ethyl ester-derived ILs with different cationic head groups (prolinium, choline, imidazolium, and pyridinium) were investigated. The results indicated that none of the tested derivatives met the strict criteria for "ready biodegradability" within the standard 28-day timeframe. bohrium.com However, test prolongation revealed that some derivatives could be fully mineralized over a longer period. bohrium.comrsc.org
| Derivative Type | Compound | Biodegradation after 28 days (%) | Biodegradation after 42 days (%) | Notes |
|---|---|---|---|---|
| Pyridinium (PyPheCn) | PyPheC2 | ~50-60% | >75% (Fully mineralizable) | No persistent transformation products detected. |
| PyPheC4 | ~50-60% | >75% (Fully mineralizable) | No persistent transformation products detected. | |
| Imidazolium (ImPheCn) | ImPheCn series | Varies | Incomplete | Forms a persistent transformation product (1-carboxymethylimidazolium). |
| Cholinium (CholPheCn) | CholPheCn series | Varies | Incomplete | Degradation halts after initial ester hydrolysis. |
Data synthesized from findings reported in Green Chemistry. rsc.orgleuphana.de
Chemical modifications to the this compound structure have a significant impact on the rate and extent of biodegradation. Key structural features that influence biodegradability include the nature of the cationic head group and the length of attached alkyl chains.
Cationic Head Group: The choice of the cationic head group in ionic liquids derived from L-phenylalanine ethyl ester is a critical determinant of their biodegradability. Studies have shown the following trend in biodegradability: Pyridinium > Imidazolium > Cholinium. rsc.org
Pyridinium-based ILs (PyPheCn): These derivatives, particularly those with shorter alkyl chains (e.g., ethyl and butyl), have been shown to be fully mineralizable, although this may occur over a period longer than the standard 28-day test. rsc.orgleuphana.de The degradation pathway involves both ester and amide bond cleavage, leading to the formation of 1-carboxymethylpyridinium, which is itself mineralizable. rsc.org
Imidazolium-based ILs (ImPheCn): While these compounds also undergo ester and amide bond cleavage, the process results in the formation of 1-carboxymethylimidazolium, a transformation product that has been found to be recalcitrant to further degradation. rsc.org
Cholinium-based ILs (CholPheCn): For these derivatives, biodegradation appears to stop after the initial hydrolysis of the ester bond. The resulting cholinium phenylalanine amide transformation product does not readily degrade further. rsc.org
Alkyl Chain Length: The length of the alkyl chain esterified to the L-phenylalanine core also affects biodegradation. Research indicates that an alkyl chain length of at least 10 carbon atoms can negatively impact the rate of biodegradation by microorganisms. rsc.org While the initial step of biotic ester hydrolysis seems to be independent of the alkyl chain length, longer chains may hinder subsequent degradation steps. rsc.org
Ecotoxicity Studies of Derivatives
Beyond biodegradability, the potential toxicity of a chemical to aquatic organisms is a crucial aspect of its environmental assessment. Amino acid-based surfactants, a class to which many this compound derivatives belong, are generally recognized for having low toxicity profiles compared to conventional surfactants. scialert.netrsc.org
Specific ecotoxicity data, such as LC50 (the concentration lethal to 50% of a test population) or EC50 (the concentration that causes a specific effect in 50% of a test population), for this compound derivatives are not widely available in the public literature. However, the broader class of amino acid-based surfactants has been studied. For example, research on arginine-based cationic surfactants has shown them to have lower acute toxicity to aquatic life than traditional quaternary ammonium (B1175870) compounds. rsc.org
One commercially relevant derivative is Nα-lauroyl-L-arginine ethyl ester (LAE), which incorporates an arginine structure rather than phenylalanine. Toxicological investigations of LAE have demonstrated low acute toxicity in mammalian studies. nih.gov While this provides some indication of the potentially low toxicity of N-acyl amino acid esters, specific aquatic ecotoxicity data for N-acyl-L-phenylalanine ethyl esters would be necessary for a complete environmental risk assessment.
"Benign by Design" Approaches in Chemical Synthesis
The principle of "Benign by Design" is a cornerstone of green chemistry, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com This approach is particularly relevant to the development of new derivatives of this compound.
The synthesis of ionic liquids and surfactants from L-phenylalanine is an example of this principle in action. L-phenylalanine is a naturally occurring amino acid, making it a renewable and biocompatible starting material. scialert.netat.ua The design of these molecules often intentionally includes linkages that are susceptible to enzymatic or hydrolytic cleavage, such as ester and amide bonds. oasis-lmc.org This "designed-in" biodegradability aims to prevent the accumulation of the chemical in the environment.
The research into how different cationic head groups and alkyl chain lengths affect the mineralization of L-phenylalanine ethyl ester-derived ILs is a direct application of the "Benign by Design" concept. rsc.org By identifying which structural motifs lead to complete degradation and which result in persistent metabolites, chemists can create new rules for designing the next generation of ionic liquids to be effective in their application while being fully mineralizable after their use. rsc.orgleuphana.de This proactive approach helps to avoid the creation of new persistent organic pollutants. mdpi.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing Ethyl L-phenylalanate and its analogs is a key area of future research. While traditional chemical synthesis routes are well-established, attention is shifting towards biocatalytic and chemoenzymatic approaches that offer greater stereoselectivity and milder reaction conditions.
Enzymatic Synthesis: The use of enzymes such as phenylalanine ammonia lyases (PALs) presents a promising green alternative for producing L-phenylalanine derivatives. nih.govfrontiersin.org PALs catalyze the reversible amination of cinnamic acids to form L-phenylalanines. nih.gov Research is focused on discovering and engineering PALs with broader substrate specificity and enhanced stability to produce a wider range of non-natural amino acids. nih.govmanchester.ac.uk A multienzymatic cascade process, coupling PAL amination with a chemoenzymatic deracemization, has been successfully used to synthesize substituted D-phenylalanines with high optical purity. nih.govresearchgate.net
Chemoenzymatic Synthesis: This hybrid approach combines the advantages of both chemical and biological catalysis. ucl.ac.uk For instance, integrating a chemical reaction like the Diels-Alder cycloaddition with an enzymatic step catalyzed by transketolase could create novel, optically pure compounds. ucl.ac.uk Another strategy involves the enzymatic hydrolysis of N-acylphenylalanine alkyl esters. Enzymes can selectively hydrolyze the L-form of an N-acylphenylalanine alkyl ester to produce L-phenylalanine. googleapis.com
Future work will likely focus on optimizing these enzymatic and chemoenzymatic systems through protein engineering and process intensification, including the use of immobilized enzymes in continuous flow reactors for enhanced scalability and catalyst reusability. frontiersin.org
| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Utilizes conventional organic chemistry reactions. | Well-established and versatile. | Improving yield and reducing environmental impact. |
| Enzymatic Synthesis | Employs enzymes like Phenylalanine Ammonia Lyases (PALs). nih.govfrontiersin.org | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery, protein engineering for broader substrate scope. nih.govmanchester.ac.uk |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. ucl.ac.uk | Access to novel, structurally diverse, and optically pure compounds. ucl.ac.uk | Integration of different catalytic systems and process optimization. ucl.ac.uk |
| Continuous Flow Synthesis | Uses immobilized enzymes in a continuous reactor setup. frontiersin.org | Shorter reaction times, excellent conversions, catalyst reusability, enhanced scalability. frontiersin.org | Development of robust immobilized enzymes and reactor design. |
Deeper Mechanistic Understanding of Biological Interactions
A more profound comprehension of how this compound and its derivatives interact with biological systems at a molecular level is crucial for designing more effective therapeutic agents.
Transporter Interactions: A key area of investigation is the interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). nih.govnih.gov LAT1 is highly expressed at the blood-brain barrier and in many types of cancer cells, making it a prime target for drug delivery. nih.govnih.govresearchgate.net Future studies will aim to elucidate the precise structural features that govern the affinity and transportability of phenylalanine-drug conjugates via LAT1. nih.govresearchgate.net For example, research has shown that substitutions on the phenyl ring can significantly alter LAT1 affinity and selectivity. nih.gov Understanding these structure-transport relationships will enable the design of prodrugs that can efficiently cross biological barriers to reach their intended targets.
Enzyme and Receptor Binding: Elucidating the binding modes of this compound derivatives with specific enzymes and receptors is another critical research direction. For instance, phenylalanine derivatives have been studied as inhibitors of enzymes like tryptophan hydroxylase-1 (TPH1), which is involved in serotonin synthesis. nih.govresearchgate.net Kinetic and mechanistic studies, such as those investigating the oxidation of L-phenylalanine, can provide valuable insights into the reaction pathways and the reactive species involved. researchgate.net This knowledge is fundamental for developing potent and selective enzyme inhibitors or receptor modulators.
Advanced SAR and QSAR Modeling for Predictive Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that will increasingly guide the rational design of novel this compound derivatives.
Predictive Modeling: By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized molecules. nih.govnih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Pharmacophore Mapping: Both ligand-based and structure-based pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. nih.govresearchgate.net These models serve as 3D templates for designing new molecules with improved affinity and selectivity for a specific biological target. researchgate.net
Future research will involve the development of more sophisticated and accurate QSAR and pharmacophore models by incorporating larger datasets and advanced machine learning algorithms. These models will be instrumental in designing this compound derivatives with optimized properties for specific therapeutic applications. nih.gov
| Modeling Technique | Principle | Application in Drug Design |
|---|---|---|
| Structure-Activity Relationship (SAR) | Relates chemical structure to biological activity qualitatively. | Identifies key functional groups and structural motifs responsible for activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate physicochemical properties with biological activity quantitatively. nih.govnih.gov | Predicts the activity of novel compounds before synthesis, optimizing lead compounds. nih.gov |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for molecular recognition by a biological target. researchgate.net | Guides the design of new molecules with desired binding properties and can be used for virtual screening. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov | Elucidates binding modes and helps in understanding molecular interactions at the active site. |
Development of Multi-Functional Derivatives
The design of single molecules that can interact with multiple biological targets is an emerging paradigm in drug discovery, and this compound provides a versatile scaffold for developing such multi-functional agents.
Multi-Target Ligands: There is growing interest in developing derivatives that possess multiple therapeutic activities within the same molecule. nih.gov For instance, a single compound could be designed to inhibit an enzyme while also exhibiting antioxidant properties. This multi-target approach could be particularly beneficial for complex multifactorial diseases. nih.gov
Future efforts will focus on the rational design of novel this compound-based conjugates and multi-functional ligands with tailored properties for specific diseases.
Integration with Emerging Technologies in Chemical and Biological Research
The pace of research on this compound will be accelerated by the integration of cutting-edge technologies that enhance the speed and efficiency of discovery and analysis.
High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large libraries of compounds to identify those with desired biological activity. manchester.ac.uknih.gov Combining HTS with advanced analytical techniques like mass spectrometry allows for the efficient analysis of enzymatic reactions and the discovery of improved enzyme variants for synthetic applications. manchester.ac.uk The development of mega-high-throughput screening platforms can screen millions to billions of compounds, dramatically accelerating the identification of hits. nih.gov
Artificial Intelligence (AI) and Machine Learning: AI and machine learning are becoming indispensable tools in catalyst discovery and drug design. rsc.org These technologies can analyze vast datasets to identify patterns and predict the outcomes of experiments, guiding the design of more effective catalysts and therapeutic agents. In the context of this compound, AI could be used to predict optimal synthetic routes or to design novel derivatives with enhanced biological activity based on QSAR models.
The synergy between these emerging technologies and traditional chemical and biological research will undoubtedly lead to new discoveries and applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl L-phenylalanate, and how can reaction conditions be systematically optimized?
- Methodology : this compound is typically synthesized via esterification of L-phenylalanine with ethanol under acid catalysis. Key parameters include molar ratios (e.g., 1:3 amino acid to ethanol), temperature (60–80°C), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid) . Optimization involves DOE (Design of Experiments) to assess yield and purity via HPLC or NMR .
- Data Analysis : Compare reaction kinetics (e.g., time vs. conversion rate) and side-product formation using GC-MS. Report reproducibility across triplicate trials .
Q. How can researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Validate results with circular dichroism (CD) spectroscopy .
- Contradictions : Discrepancies may arise due to solvent polarity effects on retention times; cross-validate with X-ray crystallography for absolute configuration confirmation .
Q. What are the critical factors affecting this compound’s stability in aqueous solutions, and how can degradation pathways be monitored?
- Methodology : Conduct accelerated stability studies under varying pH (2–10), temperature (25–60°C), and light exposure. Monitor hydrolysis via LC-MS and quantify degradation products (e.g., L-phenylalanine) .
- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life. Use FTIR to track ester bond cleavage .
Advanced Research Questions
Q. What role does this compound play in peptide synthesis, and how can its reactivity be modulated for complex conjugate formation?
- Methodology : Evaluate its use as a protecting group in solid-phase peptide synthesis (SPPS). Compare coupling efficiency with Fmoc-/Boc-protected analogs using MALDI-TOF for sequence validation .
- Challenges : Address racemization risks during deprotection. Optimize reaction conditions (e.g., TFA concentration, time) to minimize by-products .
Q. How can this compound serve as a chiral building block in asymmetric catalysis, and what computational models support its stereochemical outcomes?
- Methodology : Employ DFT (Density Functional Theory) to model transition states in enantioselective reactions (e.g., Michael additions). Validate with experimental ee (enantiomeric excess) values from chiral GC .
- Data Contradictions : Resolve discrepancies between predicted and observed stereoselectivity by analyzing solvent effects and catalyst-substrate interactions .
Q. What are the limitations of current spectroscopic methods in differentiating this compound from its D-enantiomer, and how can these be overcome?
- Methodology : Compare NMR chemical shift anisotropy (CSA) patterns using 2D NOESY and ROESY. Augment with vibrational optical activity (VOA) for enhanced stereochemical discrimination .
- Innovation : Propose hybrid techniques (e.g., NMR-CD coupling) to resolve overlapping signals in complex matrices .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess this compound’s interactions with biological membranes?
- Methodology : Use Langmuir-Blodgett troughs to measure monolayer penetration kinetics. Complement with MD (Molecular Dynamics) simulations to predict partitioning behavior .
- Variables : Control lipid composition (e.g., DPPC vs. cholesterol mixtures) and pH to mimic physiological conditions .
Q. What statistical approaches are recommended for resolving contradictions in solubility data across literature sources?
- Methodology : Perform meta-analysis of published solubility values (e.g., in water, ethanol) using Bayesian regression to account for measurement variability. Validate with Hansen Solubility Parameters (HSP) .
- Critical Evaluation : Identify outliers due to impurities (e.g., residual acid catalysts) via mass balance calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
